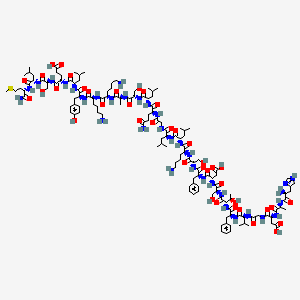

![molecular formula C19H22N4O B2554372 4-(3-苯基-5-丙基吡唑并[1,5-a]嘧啶-7-基)吗啉 CAS No. 900296-93-7](/img/structure/B2554372.png)

4-(3-苯基-5-丙基吡唑并[1,5-a]嘧啶-7-基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

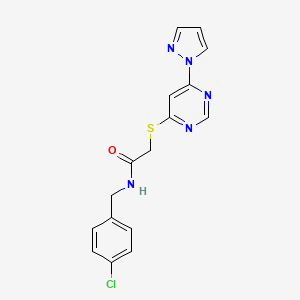

“4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Chemical Reactions Analysis

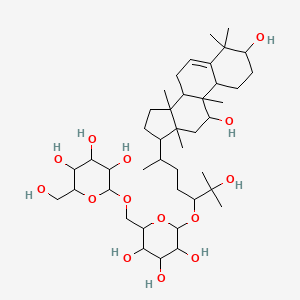

Pyrazolopyrimidines have been used in various chemical reactions. For instance, a solution of pyrazolopyrimidine derivative was heated under reflux with stirring for 10 hours . Subsequent reaction of pyrazolopyrimidine with sugar aldoses, in the presence of a catalytic amount of acetic acid, afforded the amino-sugar products .

科学研究应用

Neurotoxicity Assessment and Behavioral Effects

- Application : Researchers have investigated the neurotoxic potential of this compound by assessing its effects on acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins. AchE plays a crucial role in nerve pulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement .

Energetic Materials and Explosives

- Application : The synthesis of novel compounds, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine , provides opportunities for developing heat-resistant explosives. Researchers have explored the thermal stability, mechanical sensitivity, and detonation performance of these compounds .

Drug Discovery and Medicinal Chemistry

- Application : Investigate the potential of this compound as an antiparasitic, anti-inflammatory, or antitumor agent. Its unique structure may interact with specific biological targets, making it a candidate for further exploration .

Materials Science and Organic Synthesis

- Application : Explore the regioselectivity of reactions involving this compound. For instance, controlling the addition–elimination mechanism using dimethylamino leaving groups could lead to functionalized derivatives .

Biochemical Assays and Oxidative Stress Research

- Application : Investigate the compound’s antioxidant properties. Assess its ability to counteract reactive oxygen species (ROS) and protect cellular components from oxidative damage .

Chemical Biology and Enzyme Inhibition Studies

- Application : Evaluate whether this compound interacts with specific enzymes beyond AchE. Consider its potential as an enzyme inhibitor or modulator .

作用机制

未来方向

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties . They have a high impact in medicinal chemistry and have been used in the design of many pharmaceutical compounds . The future directions of this compound could involve further exploration of its potential applications in drug discovery and development .

属性

IUPAC Name |

4-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-2-6-16-13-18(22-9-11-24-12-10-22)23-19(21-16)17(14-20-23)15-7-4-3-5-8-15/h3-5,7-8,13-14H,2,6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYWURBSSGDBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49664992 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R)-2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B2554297.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)

![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)

![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)